Cas no 878204-82-1 (2,6-Difluorobenzyl mercaptan)

2,6-Difluorobenzyl mercaptan is a fluorinated benzyl thiol compound characterized by the presence of two fluorine atoms at the ortho positions of the benzene ring. This structural feature enhances its reactivity and selectivity in organic synthesis, particularly in nucleophilic substitution and cross-coupling reactions. The mercapto (–SH) group provides a versatile handle for thiol-based conjugation, making it valuable in pharmaceutical and agrochemical applications. Its fluorinated aromatic backbone contributes to improved metabolic stability and lipophilicity, which can be advantageous in drug design. The compound is typically handled under inert conditions due to the sensitivity of the thiol group. Suitable for use as a building block in medicinal chemistry and material science.
2,6-Difluorobenzyl mercaptan structure
2,6-Difluorobenzyl mercaptan structure
Product name:2,6-Difluorobenzyl mercaptan
CAS No:878204-82-1
MF:C7H6F2S
MW:160.184347629547
MDL:MFCD06798019
CID:4279641
PubChem ID:2761427

2,6-Difluorobenzyl mercaptan Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanethiol, 2,6-difluoro-
    • 2,6-DIFLUOROBENZYL MERCAPTAN
    • CS-0456855
    • SCHEMBL3163556
    • (2,6-difluoro-phenyl)-methanethiol
    • (2,6-difluorophenyl)methanethiol
    • AKOS006286988
    • EN300-216884
    • 878204-82-1
    • DKB20482
    • MFCD06798019
    • 2,6-Difluorobenzyl mercaptan
    • MDL: MFCD06798019
    • Inchi: InChI=1S/C7H6F2S/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2
    • InChI Key: WPLAKERHHWPZCA-UHFFFAOYSA-N
    • SMILES: C1=CC(=C(CS)C(=C1)F)F

Computed Properties

  • Exact Mass: 160.01582769g/mol
  • Monoisotopic Mass: 160.01582769g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 97.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 1Ų

Experimental Properties

  • Color/Form: NA
  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 190.5±25.0 °C at 760 mmHg
  • Flash Point: 110.4±25.9 °C

2,6-Difluorobenzyl mercaptan Security Information

2,6-Difluorobenzyl mercaptan Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI YUAN YE Biotechnology Co., Ltd.
T57384-100mg
2,6-DIFLUOROBENZYL MERCAPTAN
878204-82-1
100mg
¥980.00 2022-12-01
Fluorochem
024360-250mg
2,6-Difluorobenzyl mercaptan
878204-82-1 97%
250mg
£52.00 2022-03-01
Apollo Scientific
PC48785-250mg
(2,6-Difluorophenyl)methanethiol
878204-82-1
250mg
£45.00 2025-02-21
Ambeed
A1070666-5g
(2,6-Difluorophenyl)methanethiol
878204-82-1 95%
5g
$445.0 2024-04-16
eNovation Chemicals LLC
Y1236041-1g
(2,6-difluorophenyl)methanethiol
878204-82-1 97%
1g
$350 2024-06-06
Enamine
EN300-216884-1.0g
(2,6-difluorophenyl)methanethiol
878204-82-1 95%
1g
$0.0 2023-06-08
Fluorochem
024360-1g
2,6-Difluorobenzyl mercaptan
878204-82-1 97%
1g
£141.00 2022-03-01
Enamine
EN300-216884-0.05g
(2,6-difluorophenyl)methanethiol
878204-82-1 95%
0.05g
$35.0 2023-09-16
Enamine
EN300-216884-5g
(2,6-difluorophenyl)methanethiol
878204-82-1 95%
5g
$450.0 2023-09-16
Key Organics Ltd
PS-14524-1mg
(2,6-Difluorophenyl)methanethiol
878204-82-1 >90%
1mg
£37.00 2025-02-08

2,6-Difluorobenzyl mercaptan Related Literature

Additional information on 2,6-Difluorobenzyl mercaptan

Recent Advances in the Application of 2,6-Difluorobenzyl Mercaptan (CAS: 878204-82-1) in Chemical Biology and Pharmaceutical Research

2,6-Difluorobenzyl mercaptan (CAS: 878204-82-1) is a fluorinated thiol compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key building block in the synthesis of various biologically active molecules, including enzyme inhibitors, prodrugs, and radiopharmaceuticals. Recent studies have highlighted its potential in drug discovery, particularly in the development of targeted therapies for cancer and infectious diseases.

One of the most notable applications of 2,6-difluorobenzyl mercaptan is its role in the synthesis of covalent inhibitors. Covalent inhibitors have become increasingly important in drug discovery due to their ability to form irreversible bonds with target proteins, leading to prolonged pharmacological effects. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 2,6-difluorobenzyl mercaptan as a key intermediate in the synthesis of covalent inhibitors targeting Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell signaling pathways. The study reported enhanced selectivity and potency of the inhibitors, paving the way for improved treatments for B-cell malignancies.

In addition to its role in covalent inhibition, 2,6-difluorobenzyl mercaptan has been explored in the development of prodrugs. Prodrugs are pharmacologically inactive compounds that are metabolized into active drugs within the body, often improving bioavailability or reducing side effects. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) described the synthesis of a novel prodrug for the treatment of tuberculosis, utilizing 2,6-difluorobenzyl mercaptan as a masking group for a thiol-containing antitubercular agent. The prodrug exhibited improved stability and targeted release properties, highlighting the compound's utility in drug delivery systems.

Another emerging application of 2,6-difluorobenzyl mercaptan is in the field of radiopharmaceuticals. The compound's fluorine atoms make it an attractive candidate for the development of positron emission tomography (PET) tracers. A 2024 study in the Journal of Nuclear Medicine reported the successful labeling of 2,6-difluorobenzyl mercaptan with fluorine-18, a radioisotope commonly used in PET imaging. The resulting tracer demonstrated high specificity for tumor-associated antigens, offering a promising tool for cancer diagnostics and monitoring.

Despite its promising applications, challenges remain in the large-scale synthesis and handling of 2,6-difluorobenzyl mercaptan due to its reactivity and potential toxicity. Recent advancements in synthetic methodologies, such as flow chemistry and microwave-assisted synthesis, have addressed some of these challenges by improving yield and safety. A 2023 review in Organic Process Research & Development highlighted these innovations, emphasizing their potential to facilitate broader adoption of the compound in industrial and academic settings.

In conclusion, 2,6-difluorobenzyl mercaptan (CAS: 878204-82-1) continues to be a valuable tool in chemical biology and pharmaceutical research, with applications ranging from covalent inhibitors to prodrugs and radiopharmaceuticals. Ongoing research and technological advancements are expected to further expand its utility, making it a compound of enduring interest in the field. Future studies should focus on optimizing its synthetic routes and exploring novel therapeutic applications to fully realize its potential.

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(CAS:878204-82-1)2,6-Difluorobenzyl mercaptan
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Purity:99%
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